

simotinib clinical dosing regimen twice daily

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Compound Focus: Simotinib

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Simotinib Clinical Dosing Regimen & Protocol

Simotinib is a novel, specific EGFR tyrosine kinase inhibitor that was under investigation for advanced Non-Small Cell Lung Cancer (NSCLC) with EGFR sensitizing mutations [1] [2].

Established Dosing Regimen

The following data summarizes the key dosing and administration parameters from a phase Ib clinical trial (NCT01772732) [3] [1] [2].

Parameter	Details
Indication	Advanced or metastatic NSCLC with EGFR sensitizing mutations (e.g., E19del, L858R), relapsed after first-line platinum-based chemotherapy [1] [2].
Recommended Administration	Oral, twice daily (approximately every 12 hours) with continuous dosing in 28-day cycles [1] [2].
Dose Levels Studied	100 mg, 200 mg, 300 mg, 400 mg, 500 mg, and 650 mg, all administered twice daily [3] [1].

Parameter	Details
Maximum Tolerated Dose (MTD)	Not reached within the studied dose range (up to 650 mg twice daily). No dose-limiting toxicities (DLTs) were reported [1] [2].
Food Effect	Information not specified in the available study results.

Pharmacokinetic (PK) Profile

Understanding the PK properties helps rationalize the twice-daily dosing schedule. The data below were collected after multiple-dose administration [1] [2].

PK Parameter	Value/Range
Time to Max Concentration (T~max~)	1 to 4 hours
Elimination Half-Life (T~1/2~)	6.2 to 13.0 hours
Dose Proportionality	Exposure was approximately proportional from 200 mg to 650 mg after a single dose, but was less than dose-proportional after multiple doses.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical findings, here is a summary of the key methodological details.

Clinical Trial Design Protocol

- Study Identifier:** NCT01772732 [3] [1].
- Objective:** Primary: Assess safety and tolerability. Secondary: Evaluate PK profile and preliminary anti-tumor activity [2].
- Design:** Single-center, non-randomized, dose-escalation study using a 3+3 design [1] [2].

- **Patient Population:** 41 enrolled patients aged 18-65 with confirmed advanced NSCLC and EGFR mutations, who had relapsed after platinum-based chemotherapy. ECOG performance status of 0-2 was required [1] [2].
- **Treatment Schedule:** **Simotinib** was administered orally twice daily for 28-day cycles. Dose escalation proceeded only if no DLTs were observed in the previous cohort during the first cycle [1].
- **DLT Assessment Period:** The first 28-day cycle [1].
- **Efficacy Assessment:** Tumor response was assessed via CT or MRI at baseline, on Day 29, and every 8 weeks thereafter [1].

Pharmacokinetic Assessment Protocol

- **Blood Sampling Schedule:** Samples were collected on:
 - **Day 1:** Pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-dose.
 - **Days 8, 9, 10, 15, 22, and 29:** Specific times not detailed in the abstract, but used for PK profiling [1].
- **PK Parameters Calculated:** Maximum plasma concentration (C_{max}), time to C_{max} (T_{max}), area under the plasma concentration-time curve (AUC), and terminal half-life ($T_{1/2}$) [1] [2].

Mechanism of Action & Signaling Pathway

Simotinib is a small molecule classified as a tyrosine kinase inhibitor (TKI). It specifically and selectively inhibits the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase (RTK) [2] [4].

The diagram below illustrates its mechanism of action and the associated experimental workflow for profiling its activity.

Key Application Notes for Researchers

- **Dosing Justification:** The twice-daily regimen is supported by a half-life of 6.2-13.0 hours, which is suitable for maintaining target coverage throughout the day [1] [2].
- **Safety Profile:** The phase Ib trial demonstrated a favorable safety profile. **Rash (41.5%) and diarrhea (56.1%)** were the most frequent adverse events, consistent with the class effects of EGFR inhibitors. Most events were mild to moderate in severity [3] [2].
- **Efficacy Signals:** Promising efficacy was observed, with a **40% partial response rate** and a median progression-free survival (PFS) of **9.9 months**. Notably, activity was also seen in patients with brain metastases [3].

- **Combination Potential:** A key resistance mechanism to targeted therapy is adaptive feedback loops involving other pathways. Research in other EGFR inhibitors suggests that combining TKIs with broad anti-inflammatory agents like **prednisone** can more effectively suppress these resistance pathways compared to blocking a single component like TNF [5].

Important Development Status Note

The clinical data referenced here is from a phase Ib trial published in 2019. The status of **simotinib**'s clinical development beyond this phase is not confirmed by the available search results. It is essential to consult current clinical trial registries (e.g., ClinicalTrials.gov) for the latest information on its development status, ongoing trials, and any updated dosing regimens.

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